H-Asn(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Blocks for Peptide Synthesis

H-Asn(Trt)-OH functions as a protected amino acid building block. The "Trt" group (Trityl) protects the side chain amine group (NH2) of the asparagine molecule. This protection allows for the targeted formation of peptide bonds at other desired locations during peptide synthesis. Once the peptide chain is assembled, the Trt group can be selectively removed under specific conditions to reveal the free amine group on the asparagine side chain [1]. This controlled approach to peptide synthesis is crucial for generating peptides with specific functionalities and desired biological activities.

Here are some sources for this information:

Solid Phase Peptide Synthesis (SPPS)

H-Asn(Trt)-OH is particularly valuable in Solid Phase Peptide Synthesis (SPPS), a widely used technique for creating peptides. In SPPS, the growing peptide chain is attached to a solid resin support. H-Asn(Trt)-OH, with its protected side chain, can be incorporated into the peptide sequence using standard coupling reagents. The Trt group ensures that the asparagine side chain remains unreactive during chain elongation steps, allowing for selective peptide bond formation at other amino acid positions. After chain assembly, the Trt group can be cleaved along with the peptide from the resin, yielding the final protected peptide. Subsequent deprotection steps will then reveal the functional asparagine side chain within the peptide structure [2].

Here are some sources for this information:

H-Asn(Trt)-OH, also known as N-Trityl-L-asparagine, is a derivative of the amino acid asparagine. It has the molecular formula and a molecular weight of approximately 374.4 g/mol. This compound features a trityl (Trt) protecting group on the amino side chain of asparagine, which is crucial for its stability and utility in peptide synthesis. The trityl group enhances the compound's solubility in organic solvents and protects the amino group from unwanted reactions during synthetic processes .

H-Asn(Trt)-OH itself doesn't have a specific mechanism of action. Its primary function is as a protected amino acid building block in peptide synthesis. The Trt group serves as a temporary protecting group, ensuring the asparagine side chain remains unreactive during peptide chain assembly. Once the peptide sequence is complete, the Trt group is removed to reveal the functional side chain of asparagine, allowing it to participate in various interactions within the final peptide structure.

- Dust: H-Asn(Trt)-OH can exist as a fine powder, and inhalation should be avoided. Wear appropriate personal protective equipment (PPE) like dust masks and gloves while handling.

- Strong acids: Deprotection with TFA requires caution as TFA is a corrosive and irritant. Proper ventilation and PPE are necessary during this step.

- Peptide Bond Formation: The compound can undergo coupling reactions with activated carboxylic acids or their derivatives to form peptide bonds. This reaction typically involves the formation of an amide bond between the carboxyl group of another amino acid and the amine group of H-Asn(Trt)-OH .

- Deprotection: The trityl group can be removed under acidic conditions, allowing the free amino group to participate in further reactions or to be incorporated into peptides .

The synthesis of H-Asn(Trt)-OH typically involves the following steps:

- Protection of Asparagine: The amino group of L-asparagine is protected using a trityl chloride reagent in the presence of a base like pyridine.

- Purification: The resulting product is purified through recrystallization or chromatography techniques.

- Characterization: Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to confirm purity and structure .

H-Asn(Trt)-OH is primarily used in:

- Peptide Synthesis: It serves as an intermediate or building block in the synthesis of peptides, particularly those requiring specific amino acid sequences.

- Research: It is utilized in biochemical research for studying protein interactions and functions due to its incorporation into various peptide constructs .

Interaction studies involving H-Asn(Trt)-OH focus on its role in peptide formation and how it influences the stability and activity of synthesized peptides. Research indicates that peptides incorporating asparagine residues can exhibit enhanced binding affinities and specific biological activities depending on their sequence context.

H-Asn(Trt)-OH shares similarities with other protected amino acids used in peptide synthesis. Here are some comparable compounds:

Uniqueness: H-Asn(Trt)-OH's trityl protection offers superior solubility and stability compared to other protecting groups, making it particularly advantageous for complex peptide syntheses where multiple reactions occur sequentially.

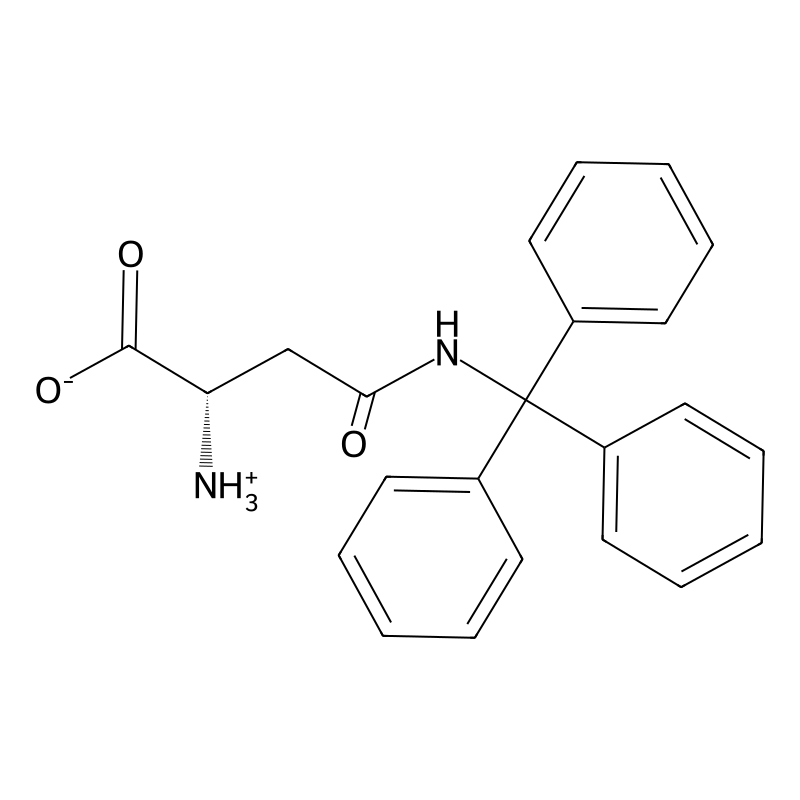

H-Asn(Trt)-OH (CAS 132388-58-0) is an L-asparagine derivative where the γ-amide nitrogen is protected by a trityl (triphenylmethyl, C₆H₅₃C–) group. Its molecular formula is C₂₃H₂₂N₂O₃ (MW: 374.4 g/mol). The structure features:

- Backbone: α-amino and α-carboxylic acid groups (free for peptide bonding).

- Side chain: Trityl-protected amide at the β-position (Fig. 1).

Figure 1: Structural Representation of H-Asn(Trt)-OH

(S)-2-amino-4-oxo-4-(tritylamino)butanoic acid SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N Nomenclature and Classification

- IUPAC Name: (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid.

- Classification: N-protected amino acid (γ-amide-specific protection).

- Synonyms: N'-Trityl-L-asparagine, N⁴-Trityl-L-asparagine.

Historical Development in Peptide Chemistry

The trityl group emerged in the 1980s as a versatile protecting group for SPPS. Barlos et al. pioneered its use in 1989, demonstrating its utility in minimizing diketopiperazine formation and enabling mild cleavage conditions. H-Asn(Trt)-OH was later optimized to address asparagine-specific challenges, such as dehydration during carbodiimide activation.

Significance in Solid-Phase Peptide Synthesis

The Trt group’s steric bulk and acid lability make it ideal for:

Molecular Formula and Weight Analysis

H-Asn(Trt)-OH represents a protected amino acid derivative with the molecular formula C₂₃H₂₂N₂O₃ [1] [2] [3]. This compound exhibits a molecular weight of 374.4 g/mol, with an exact mass calculated at 374.16251 g/mol [1] [8] [35]. The chemical structure is systematically identified by the Chemical Abstracts Service number 132388-58-0 [1] [2] [7]. According to International Union of Pure and Applied Chemistry nomenclature, the compound is designated as (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid [2] [8] [38].

The Simplified Molecular Input Line Entry System representation for this compound is documented as C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC@@HN [2] [39] [40]. This notation accurately captures the stereochemical configuration and connectivity pattern inherent in the molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₂N₂O₃ |

| Molecular Weight | 374.4 g/mol |

| Exact Mass | 374.16251 g/mol |

| Chemical Abstracts Service Number | 132388-58-0 |

| International Union of Pure and Applied Chemistry Name | (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid |

| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC@@HN |

Structural Characteristics of the Trityl Protecting Group

The trityl group, chemically known as triphenylmethyl, constitutes a bulky aromatic protecting moiety that serves as a critical structural component in H-Asn(Trt)-OH [10] [11] [12]. This protecting group consists of three phenyl rings connected to a central carbon atom, creating a propeller-like configuration with C₃ symmetry [13] [14]. The trityl group adopts either P or M helicity due to the twisted arrangement of the phenyl rings around the central sp³-hybridized carbon [14].

The trityl protecting group exhibits remarkable steric bulk, which provides effective protection for the asparagine side chain amide group during synthetic processes [10] [12]. This bulkiness prevents unwanted side reactions, particularly dehydration reactions that can occur during peptide coupling procedures involving carbodiimide reagents [25] [27]. The triphenylmethyl structure demonstrates exceptional stability under standard synthetic conditions while remaining selectively removable under specific acidic conditions [10] [15].

The mechanism of trityl protection operates through an SN1 reaction pathway [12] [15]. During deprotection, the trityl group forms a stable carbocation intermediate, which facilitates its removal under trifluoroacetic acid treatment [10] [15]. The electron-donating properties of the three phenyl rings stabilize this carbocation through resonance effects, making the deprotection process both efficient and predictable [11] [13].

Physical Properties and Spectroscopic Data

H-Asn(Trt)-OH manifests as a solid crystalline material with a characteristic white to off-white powder appearance [5] [7] [23]. The compound exhibits a well-defined melting point range of 201-204°C, indicating high purity and crystalline stability [19] [23] [37]. Predicted boiling point calculations suggest a value of 641.2±55.0°C, reflecting the substantial intermolecular forces present in this trityl-protected derivative [7].

The density of H-Asn(Trt)-OH is predicted to be 1.234±0.06 g/cm³ [7]. Optical rotation measurements demonstrate negative rotation values, with [α]D ranging from -16° to -6.3° when measured in methanol at a concentration of 1% [26] [37]. The refractive index has been determined as -19° when measured in dimethylformamide at a concentration of 1% [23].

Acid-base properties of the compound reveal a predicted pKa value of 2.41±0.10, consistent with the carboxylic acid functionality present in the asparagine backbone [7]. When dissolved in aqueous solution, the compound exhibits a pH of approximately 5.4 at 23°C [34].

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | Powder to crystal |

| Color | White to off-white |

| Melting Point Range | 201-204°C |

| Boiling Point (Predicted) | 641.2±55.0°C |

| Density (Predicted) | 1.234±0.06 g/cm³ |

| Optical Activity [α]D (c=1, MeOH) | -16° to -6.3° |

| Refractive Index | -19° (c=1, DMF) |

| pKa (Predicted) | 2.41±0.10 |

| pH (Aqueous Solution, 23°C) | 5.4 |

Solubility Profile in Various Solvents

The solubility characteristics of H-Asn(Trt)-OH demonstrate pronounced dependence on solvent polarity and hydrogen bonding capability [23] [25] [27]. In aqueous systems, the compound exhibits extremely limited solubility, with water solubility documented as less than 0.00005 g/L at 20°C [23] [34]. This poor aqueous solubility results from the hydrophobic nature of the trityl protecting group, which dominates the overall molecular polarity.

Polar organic solvents provide significantly enhanced solubility for H-Asn(Trt)-OH [25] [27] [36]. Dimethyl sulfoxide and dimethylformamide demonstrate excellent solvation properties, allowing ready dissolution of the compound at room temperature [27] [36]. Methanol serves as an effective solvent, facilitating complete dissolution and enabling accurate optical rotation measurements [26] [37].

Peptide synthesis applications benefit from the compound's ready solubility in standard synthetic reagents [25] [27]. Dichloromethane effectively dissolves H-Asn(Trt)-OH, making it suitable for coupling reactions and purification procedures [21]. Chloroform also provides adequate solubility for synthetic manipulations [26]. N-Methylpyrrolidone demonstrates somewhat limited but sufficient solubility for peptide synthesis applications [27].

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | Very low (<0.00005 g/L) | 20°C |

| Methanol | Soluble | Room temperature |

| Dimethyl Sulfoxide | Readily soluble | Room temperature |

| Dimethylformamide | Readily soluble | Room temperature |

| N-Methylpyrrolidone | Somewhat soluble | Room temperature |

| Dichloromethane | Readily soluble | Room temperature |

| Chloroform | Soluble | Room temperature |

| Standard Peptide Synthesis Reagents | Readily soluble | Room temperature |